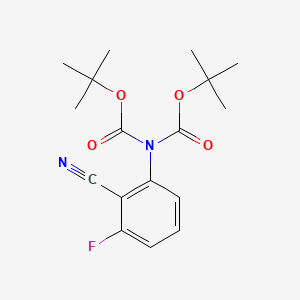

N,N'-Diboc-2-amino-6-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-cyano-3-fluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O4/c1-16(2,3)23-14(21)20(15(22)24-17(4,5)6)13-9-7-8-12(18)11(13)10-19/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEGHFOYPBBQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C(=CC=C1)F)C#N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-[bis(tert-butoxycarbonyl)amino]-6-fluorobenzonitrile properties

An In-Depth Technical Guide to 2-[bis(tert-butoxycarbonyl)amino]-6-fluorobenzonitrile: Properties, Synthesis, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-[bis(tert-butoxycarbonyl)amino]-6-fluorobenzonitrile, a key intermediate in contemporary synthetic organic chemistry and medicinal chemistry. We will delve into its physicochemical properties, spectroscopic signature, synthesis, and reactivity, with a focus on its practical application in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this versatile building block.

Introduction and Strategic Importance

2-[bis(tert-butoxycarbonyl)amino]-6-fluorobenzonitrile is a strategically important building block in medicinal chemistry. Its structure, featuring a fluorinated aromatic ring and a protected amine, makes it a valuable precursor for a wide range of complex molecules, particularly those with therapeutic potential. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile handle for further chemical transformations. The di-Boc protected amine allows for controlled, stepwise synthesis, preventing unwanted side reactions.

The strategic placement of the fluorine atom ortho to the protected amine and the nitrile group creates a unique electronic and steric environment. This substitution pattern is often sought after in the design of enzyme inhibitors and receptor modulators, where precise interactions with biological targets are paramount.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 2-[bis(tert-butoxycarbonyl)amino]-6-fluorobenzonitrile is crucial for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁FN₂O₄ | N/A |

| Molecular Weight | 352.36 g/mol | N/A |

| Appearance | White to off-white solid | |

| Melting Point | 105 - 107 °C | |

| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. | Inferred from common laboratory practice |

| CAS Number | 1215106-19-8 |

Spectroscopic Characterization

While specific spectra are proprietary to individual manufacturers, a typical spectroscopic profile is predicted as follows:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the 18 protons of the two tert-butyl groups around δ 1.4-1.5 ppm. The aromatic protons would appear as a multiplet in the range of δ 7.0-7.8 ppm.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR would display a characteristic signal for the nitrile carbon around δ 115-120 ppm. The carbonyl carbons of the Boc groups would be found near δ 150 ppm. The tert-butyl carbons would have signals around δ 28 ppm (CH₃) and δ 84 ppm (quaternary). The aromatic carbons would show complex splitting patterns due to the fluorine coupling.

-

¹⁹F NMR (CDCl₃, 376 MHz): A singlet or a multiplet (depending on the coupling with aromatic protons) is expected in the typical range for an aryl fluoride.

-

IR (KBr): The infrared spectrum would show a strong absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹. Strong C=O stretching vibrations for the Boc protecting groups would be visible around 1730 cm⁻¹.

-

Mass Spectrometry (ESI+): The mass spectrum would likely show the sodium adduct [M+Na]⁺ at m/z 375.14.

Synthesis and Purification

The synthesis of 2-[bis(tert-butoxycarbonyl)amino]-6-fluorobenzonitrile is typically achieved through the protection of the commercially available 2-amino-6-fluorobenzonitrile. The di-Boc protection is favored as it renders the nitrogen non-nucleophilic and non-basic, preventing its interference in subsequent reactions.

Synthetic Workflow

Caption: Synthetic route to 2-[bis(tert-butoxycarbonyl)amino]-6-fluorobenzonitrile.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2-amino-6-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is added 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O) (2.5 eq) is added portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Workup: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-[bis(tert-butoxycarbonyl)amino]-6-fluorobenzonitrile as a solid.

Reactivity and Chemical Transformations

The reactivity of 2-[bis(tert-butoxycarbonyl)amino]-6-fluorobenzonitrile is dominated by the chemistry of its functional groups.

Deprotection of the Amine

The primary transformation of this intermediate is the removal of the Boc protecting groups to liberate the free amine. This is typically achieved under acidic conditions.

Caption: Deprotection of the di-Boc protected amine.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities:

-

Reduction to an amine: Using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Hydrolysis to a carboxylic acid: Under acidic or basic conditions.

-

Conversion to a tetrazole: By reaction with an azide, a common transformation in medicinal chemistry to create a carboxylic acid bioisostere.

Application in Medicinal Chemistry: A Case Study

2-[bis(tert-butoxycarbonyl)amino]-6-fluorobenzonitrile has been utilized as a key building block in the synthesis of novel kinase inhibitors. For instance, in the development of inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in B-cell malignancies, this intermediate can be used to construct the core of the inhibitor.

Hypothetical Synthetic Pathway

Caption: Hypothetical pathway to a kinase inhibitor.

In this example, the nitrile group is first converted to a ketone. Subsequently, the Boc groups are removed to reveal the free amine, which can then be coupled with a carboxylic acid-containing heterocycle to form the final amide product. This stepwise approach, enabled by the use of the protected intermediate, is essential for achieving a high yield of the desired complex molecule.

Handling and Safety

2-[bis(tert-butoxycarbonyl)amino]-6-fluorobenzonitrile should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-[bis(tert-butoxycarbonyl)amino]-6-fluorobenzonitrile is a highly valuable and versatile intermediate in modern organic synthesis. Its unique combination of a protected amine, a reactive nitrile, and a fluorine-substituted aromatic ring makes it an ideal starting material for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the discovery and development of new therapeutic agents.

References

Stability of N,N-diBoc anilines under standard storage conditions

The following technical guide details the stability profile and storage protocols for N,N-diBoc anilines (compounds bearing two tert-butoxycarbonyl protecting groups on a single aniline nitrogen).

Executive Summary: The "Steric Spring" Effect

N,N-diBoc anilines represent a unique class of protected amines. Unlike their thermodynamically stable mono-Boc counterparts, diBoc anilines possess an inherent "steric spring." The simultaneous presence of two bulky tert-butyl groups creates significant steric repulsion and forces the carbamate moieties out of planarity with the aromatic ring.

While kinetically stable enough for isolation, these compounds are thermodynamically primed for decomposition back to the mono-Boc species. Consequently, they exhibit heightened sensitivity to:

-

Thermal Stress: Spontaneous elimination of isobutylene occurs at lower temperatures than mono-Boc variants.

-

Acidic Media: Extreme lability to trace acids, including the surface acidity of silica gel.

-

Hydrolysis: While generally stable to base, prolonged exposure to moisture can accelerate degradation if trace acid is generated.

Core Directive: Treat N,N-diBoc anilines not as stable end-products, but as metastable intermediates requiring cold, anhydrous, and acid-free storage.

Chemical Stability Profile

Thermal Instability

The primary degradation pathway for N,N-diBoc anilines is the thermal elimination of one Boc group to yield the mono-Boc aniline, isobutylene, and carbon dioxide.

-

Mono-Boc Aniline: Typically stable up to ~180°C.

-

N,N-DiBoc Aniline: Onset of decomposition can occur as low as 100°C–120°C in solution, and slow solid-state decomposition is observed at room temperature over extended periods (months).

Chromatographic Sensitivity (The "Silica Trap")

A common failure mode in drug development workflows is the purification of diBoc anilines on standard silica gel.

-

Mechanism: The surface hydroxyl groups of silica gel (

) are sufficiently acidic ( -

Observation: Researchers often spot a single "diBoc" spot on TLC, but isolate a mixture of mono- and diBoc after the column.

Chemical Incompatibility Table

| Parameter | Stability Rating | Notes |

| Air/Oxygen | High | Not prone to oxidation. |

| Moisture | Moderate | Stable to neutral water; hydrolyzes in acidic moisture. |

| Silica Gel | Low | High Risk. Causes partial deprotection during purification. |

| Lewis Acids | Very Low | Rapidly cleaves to mono-Boc (e.g., |

| Bases | High | Stable to hydroxide and amine bases (e.g., |

Mechanistic Insight: Selective Decomposition

The decomposition of N,N-diBoc anilines is not random; it is a selective relief of steric strain. The first Boc group is lost much faster than the second.

Decomposition Pathway Diagram

The following diagram illustrates the stepwise degradation, highlighting the energy barrier difference.

Figure 1: The "Low Barrier" transition from DiBoc to MonoBoc is driven by the release of steric crowding.

Experimental Protocols

Synthesis & Workup (preventing immediate loss)

When synthesizing N,N-diBoc anilines (typically using

Protocol:

-

Quench: Dilute reaction with

or -

Wash: Wash strictly with 0.5 M Citric Acid (mild acid removes DMAP without cleaving Boc) or saturated

. Avoid strong mineral acids ( -

Drying: Dry over

(neutral) rather than

Purification Strategy

DO NOT use standard silica gel chromatography.

-

Option A (Preferred): Recrystallization from Hexanes/EtOAc.

-

Option B: Neutral Alumina chromatography.

-

Option C: Silica gel treated with 1%

(triethylamine) to neutralize surface acidity.

Stability Testing Protocol

To validate the shelf-life of a new N,N-diBoc derivative, perform this accelerated aging test:

-

Aliquot: Place 10 mg of sample into three vials.

-

Conditions:

-

Vial A: 4°C (Control)

-

Vial B: 25°C (Ambient)

-

Vial C: 40°C (Accelerated)

-

-

Analysis: Analyze by Quantitative H-NMR (using an internal standard like dimethyl sulfone) at t=24h and t=7 days.

-

Metric: Monitor the ratio of the t-butyl singlet (18H, ~1.4 ppm) vs. the mono-Boc singlet (9H).

The "Gold Standard" Storage Protocol

To ensure integrity for >6 months, follow this decision tree.

Figure 2: Decision tree for long-term storage of labile protected anilines.

Summary of Best Practices

-

Temperature: Store at -20°C . Room temperature storage is acceptable only for short durations (<1 week).

-

Atmosphere: Store under inert gas (

or -

Physical State: Store as a solid. Solutions (especially in

, which can become acidic over time) degrade rapidly.

References

-

Agami, C., et al. (2002).[1] "Orthogonal protection of amines." Tetrahedron, 58(14), 2701-2724.[2]

-

Apelqvist, T., & Wensbo, D. (1996).[3] "Selective removal of the N-BOC protective group using silica gel at low pressure."[1][3] Tetrahedron Letters, 37(10), 1471-1472.

-

Basel, Y., & Hassner, A. (2000). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 65(20), 6368-6380.

-

Stafford, J. A., et al. (1993).[3] "A highly selective protocol for the deprotection of BOC-protected amides."[3][4][5] The Journal of Organic Chemistry, 58(18), 4791-4792.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience. (General Reference for Stability Constants).

Sources

Methodological & Application

Synthesis procedure for N,N'-Diboc-2-amino-6-fluorobenzonitrile from free amine

An In-Depth Technical Guide to the Synthesis of N,N'-Diboc-2-amino-6-fluorobenzonitrile

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of constructing complex molecular architectures.[1][2] The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its ease of installation and its selective removal under mild acidic conditions.[1][3] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable fluorinated building block. The starting material, 2-amino-6-fluorobenzonitrile, is a precursor for various heterocyclic compounds, including quinazolines, which have shown promise as anticancer and antimalarial agents.[4][5] The di-Boc protected product effectively masks the reactivity of the primary amine, allowing for selective transformations at other positions of the molecule.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a robust and reproducible synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds via the di-protection of the primary amine of 2-amino-6-fluorobenzonitrile using di-tert-butyl dicarbonate (Boc)₂O, catalyzed by 4-dimethylaminopyridine (DMAP).

Overall Reaction:

Mechanistic Insights: The Role of the Nucleophilic Catalyst

The direct reaction of an amine with (Boc)₂O can be sluggish. The introduction of a catalytic amount of 4-dimethylaminopyridine (DMAP) significantly accelerates the reaction.[6][7] The enhanced reactivity is due to the superior nucleophilicity of DMAP compared to the starting amine.

-

Catalyst Activation: DMAP attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This step is rapid and forms a highly reactive N-Boc-dimethylaminopyridinium intermediate.[8][9] This intermediate is a more potent acylating agent than (Boc)₂O itself.

-

First N-Boc Formation: The primary amine of 2-amino-6-fluorobenzonitrile then attacks the activated intermediate, leading to the formation of the mono-Boc protected amine and regenerating the DMAP catalyst.

-

Second N-Boc Formation: For the di-protection, the process is repeated. The mono-Boc protected amine, although less nucleophilic than the starting free amine, is still capable of reacting with another molecule of the activated N-Boc-dimethylaminopyridinium species to form the final N,N'-Diboc product. The use of a stoichiometric excess of (Boc)₂O drives the reaction to completion.[7][10]

-

Byproduct Formation: The tert-butyl carbonate leaving group generated in each step subsequently decomposes into gaseous carbon dioxide and tert-butanol.[8][11] The evolution of CO₂ helps to drive the reaction forward according to Le Châtelier's principle.

Materials and Equipment

Reagent and Solvent Data

| Reagent | CAS No. | M.W. ( g/mol ) | Appearance | M.P. (°C) |

| 2-Amino-6-fluorobenzonitrile | 77326-36-4 | 136.13 | Off-white powder | 125-131 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | White solid/liquid | 22-24 |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | White crystalline solid | 110-113 |

| Acetonitrile (ACN), Anhydrous | 75-05-8 | 41.05 | Colorless liquid | -45 |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Colorless liquid | -83.6 |

| Hexanes | 110-54-3 | 86.18 | Colorless liquid | -95 |

| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | White powder | N/A |

Data sourced from[12][13][14][15].

Required Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Glass funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber and UV lamp

-

Glass chromatography column

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Nitrogen or Argon gas inlet for inert atmosphere (recommended)

Detailed Experimental Protocol

Step 1: Reaction Setup

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-fluorobenzonitrile (1.00 g, 7.35 mmol, 1.0 equiv.).

-

Add anhydrous acetonitrile (30 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Scientist's Note: Anhydrous solvent is recommended to prevent hydrolysis of the (Boc)₂O reagent. Acetonitrile is a good choice due to its ability to dissolve both the polar starting material and the nonpolar reagents.

-

Step 2: Reagent Addition

-

To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.090 g, 0.735 mmol, 0.1 equiv.).

-

Next, add di-tert-butyl dicarbonate ((Boc)₂O) (3.53 g, 16.17 mmol, 2.2 equiv.).

-

Scientist's Note: (Boc)₂O has a low melting point and may be a liquid at room temperature. It should be added carefully. A slight excess (2.2-2.5 equivalents) is used to ensure the complete formation of the di-protected product. The reaction is exothermic, and a slight increase in temperature may be observed.

-

Step 3: Reaction Monitoring

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.

-

Scientist's Note: On the TLC plate, the starting amine will be at a low Rf, the mono-Boc intermediate will be higher, and the di-Boc product will have the highest Rf value. The reaction is considered complete when the starting material spot is no longer visible by UV light.

-

Step 4: Work-up and Isolation

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate (50 mL).

-

Transfer the solution to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove DMAP, followed by saturated aqueous NaHCO₃ (1 x 25 mL), and finally with brine (1 x 25 mL).

-

Scientist's Note: The acidic wash protonates the basic DMAP, rendering it water-soluble for easy removal. The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove residual water from the organic layer.

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Step 5: Purification

-

Purify the crude residue by flash column chromatography on silica gel.

-

Pack the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc/Hexanes and gradually increasing to 15% EtOAc/Hexanes).

-

Collect the fractions containing the pure product (identified by TLC) and concentrate them under reduced pressure to yield this compound as a white solid.

Visualization of the Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2-Amino-6-fluorobenzonitrile: Harmful if swallowed or inhaled, and toxic if it comes into contact with skin.[12][16] It causes serious eye irritation.[12][17] Avoid generating dust.

-

Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid that can be fatal if inhaled.[18][19][20] It causes severe skin and eye damage and may lead to an allergic skin reaction.[18][19][21] Keep away from heat and open flames.[21]

-

4-Dimethylaminopyridine (DMAP): Highly toxic and can be fatal if it comes into contact with the skin.[14][22] It is corrosive and can cause serious eye damage.[14] Due to its ability to be absorbed through the skin, extreme caution must be exercised when handling this reagent.[14]

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Troubleshooting

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time.- Reagent degradation (especially (Boc)₂O). | - Allow the reaction to stir for a longer period.- Use fresh (Boc)₂O. |

| Mono-Boc Product is Major | - Insufficient (Boc)₂O.- Insufficient catalyst. | - Increase the equivalents of (Boc)₂O to 2.5.- Ensure the catalytic loading of DMAP is correct (0.1 equiv.). |

| Low Yield after Purification | - Product loss during aqueous work-up.- Difficulty in chromatographic separation. | - Ensure thorough extraction with ethyl acetate.- Use a slower gradient and smaller fractions during column chromatography. |

| DMAP Contamination in Product | - Incomplete removal during acidic wash. | - Perform an additional wash with 1M HCl.- Ensure the pH of the aqueous layer is acidic during the wash. |

References

-

4-Dimethylaminopyridine - Wikipedia . Wikipedia. [Link]

-

2-Amino-6-fluorobenzonitrile | C7H5FN2 | CID 522659 - PubChem . PubChem. [Link]

-

Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry . Common Organic Chemistry. [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia . Wikipedia. [Link]

-

Boc Protection Mechanism (Boc2O + Base + DMAP) - Common Organic Chemistry . Common Organic Chemistry. [Link]

-

DIBOC (BOC Anhydride) - (Di tert Butyl Pyrocarbonate) MSDS CAS: 24424-99-5 . Oxford Lab Fine Chem. [Link]

-

Dual protection of amino functions involving Boc - RSC Publishing . Royal Society of Chemistry. [Link]

-

Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH . Carl ROTH. [Link]

-

MSDS of 4-Dimethylaminopyridine (DMAP) - Capot Chemical . Capot Chemical. [Link]

-

Safety Data Sheet: DMAP - Carl ROTH . Carl ROTH. [Link]

-

Safety Data Sheet: DMAP - Carl ROTH . Carl ROTH. [Link]

-

4 - SAFETY DATA SHEET . Acros Organics. [Link]

-

Boc Protected Compounds - Hebei Boze Chemical Co., Ltd. Hebei Boze Chemical Co., Ltd. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI . MDPI. [Link]

-

Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline - GSC Online Press . GSC Online Press. [Link]

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry . Common Organic Chemistry. [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Amine Protection / Deprotection - Fisher Scientific . Fisher Scientific. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. ossila.com [ossila.com]

- 5. 2-氨基-6-氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 9. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 10. Boc Protected Compounds [bzchemicals.com]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. 2-Amino-6-fluorobenzonitrile | C7H5FN2 | CID 522659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 15. Page loading... [wap.guidechem.com]

- 16. downloads.ossila.com [downloads.ossila.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. aksci.com [aksci.com]

- 20. carlroth.com [carlroth.com]

- 21. Di-tert-butyl Dicarbonate Manufacturers, with SDS [mubychem.com]

- 22. carlroth.com:443 [carlroth.com:443]

Application Note: Selective Removal of one Boc Group from N,N-diBoc-2-amino-6-fluorobenzonitrile

Introduction: The Challenge of Selective Mono-Deprotection

In the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development, the precise manipulation of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[1] However, the selective removal of a single Boc group from a di-Boc-protected amine, especially in the context of an electron-deficient aromatic system like 2-amino-6-fluorobenzonitrile, presents a significant synthetic challenge. The presence of two electron-withdrawing groups (fluorine and nitrile) on the aromatic ring can influence the reactivity of the N,N-diBoc group, demanding carefully optimized conditions to achieve the desired mono-deprotection without proceeding to the fully deprotected amine or causing unwanted side reactions.

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the selective mono-deprotection of N,N-diBoc-2-amino-6-fluorobenzonitrile. We will explore various methodologies, delve into the mechanistic rationale behind them, and provide detailed, field-proven protocols to achieve this transformation with high selectivity and yield.

Methodologies for Selective Mono-Deprotection

The selective removal of one Boc group from a di-Boc protected amine hinges on exploiting subtle differences in the reactivity of the two Boc groups or by carefully controlling the reaction conditions to favor partial deprotection. Several strategies have been successfully employed for this purpose, ranging from mild acidic conditions to the use of Lewis acids and thermal methods.

Mild Acidic Hydrolysis with Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection.[2] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3][4] For selective mono-deprotection, the key is to use carefully controlled stoichiometry of the acid and/or diluted conditions to favor the removal of only one Boc group. The electron-withdrawing nature of the 2-fluoro-6-cyanophenyl ring can render the N,N-diBoc group more labile to acid-catalyzed cleavage compared to di-Boc protected aliphatic amines.

Lewis Acid Catalysis with Zinc Bromide (ZnBr₂)

Lewis acids, such as zinc bromide (ZnBr₂), offer a milder alternative to strong Brønsted acids for Boc deprotection.[5][6] ZnBr₂ is known to selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups.[2] In the case of N,N-diBoc anilines, the coordination of ZnBr₂ to the carbonyl oxygen of one of the Boc groups facilitates its removal. This method can be particularly advantageous for substrates sensitive to strong acids.

Oxalyl Chloride in Methanol

A mild and efficient method for the deprotection of N-Boc groups involves the use of oxalyl chloride in methanol.[7][8] This system is effective for a wide range of substrates, including those with electron-withdrawing groups. The reaction proceeds at room temperature and often provides high yields. The proposed mechanism is broader than the in situ generation of HCl, suggesting a direct role of an electrophilic species derived from oxalyl chloride.[7]

Thermal Deprotection

Thermal deprotection offers a catalyst-free method for Boc removal and can be highly selective.[2] By carefully controlling the temperature and reaction time, it is possible to achieve selective mono-deprotection, particularly in a continuous flow setup where precise control over these parameters is possible.[2]

Comparative Analysis of Methodologies

The choice of method for the selective mono-deprotection of N,N-diBoc-2-amino-6-fluorobenzonitrile will depend on the specific requirements of the synthetic route, including substrate compatibility, scale, and desired purity. Below is a comparative table summarizing the key aspects of the discussed methodologies.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Yield Range (Illustrative) |

| Mild Acidic Hydrolysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0.5-1.5 eq. TFA, DCM, 0°C to rt, 1-4 h | Readily available reagents, well-understood mechanism. | Potential for over-reaction to the di-deprotected product, requires careful control of stoichiometry. | 60-85% |

| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | 1.5-3.0 eq. ZnBr₂, DCM, rt, 12-24 h | Mild conditions, good for acid-sensitive substrates, high selectivity reported for secondary Boc groups.[2] | Longer reaction times, potential for chelation with other functional groups. | 70-90% |

| Oxalyl Chloride/Methanol | Oxalyl Chloride, Methanol | 3 eq. Oxalyl Chloride, MeOH, rt, 1-4 h | Mild conditions, high yields, tolerant of various functional groups.[7][8] | Reagent is moisture-sensitive and corrosive. | 75-95% |

| Thermal Deprotection | Heat (in a suitable solvent) | 150-240°C, various solvents (e.g., TFE, MeOH), continuous flow or sealed tube | Catalyst-free, "green" approach, high selectivity achievable with precise temperature control.[2] | Requires specialized equipment (flow reactor or sealed tube), high temperatures may not be suitable for all substrates. | 70-90% |

Experimental Protocols

The following protocols are provided as a starting point for the selective mono-deprotection of N,N-diBoc-2-amino-6-fluorobenzonitrile. Optimization of reaction conditions (e.g., temperature, time, and reagent stoichiometry) may be necessary to achieve the best results for this specific substrate.

Protocol 1: Selective Mono-Deprotection using Mild Trifluoroacetic Acid (TFA)

Materials:

-

N,N-diBoc-2-amino-6-fluorobenzonitrile

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve N,N-diBoc-2-amino-6-fluorobenzonitrile (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1 M.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (1.0-1.2 equiv) dropwise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-(tert-butoxycarbonyl)-2-amino-6-fluorobenzonitrile.

Protocol 2: Selective Mono-Deprotection using Zinc Bromide (ZnBr₂)

Materials:

-

N,N-diBoc-2-amino-6-fluorobenzonitrile

-

Dichloromethane (DCM), anhydrous

-

Zinc bromide (ZnBr₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of N,N-diBoc-2-amino-6-fluorobenzonitrile (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask, add anhydrous zinc bromide (ZnBr₂) (2.0-2.5 equiv).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights into Selective Mono-Deprotection

The selective removal of a single Boc group from a di-Boc protected amine is a kinetically controlled process. Several factors contribute to the ability to stop the reaction at the mono-deprotected stage.

Acid-Catalyzed Selective Deprotection

In the case of acid-catalyzed deprotection, the first Boc group is removed to form the mono-Boc protected amine. The resulting N-Boc-aniline is significantly less basic than the starting di-Boc-aniline. Consequently, the protonation of the remaining Boc group is less favorable, slowing down the second deprotection step. By using a limited amount of acid and/or lower temperatures, the reaction can be effectively stopped after the removal of the first, more labile Boc group. The electron-withdrawing substituents on the aromatic ring further decrease the basicity of the nitrogen atom, enhancing this selectivity.

Caption: Mechanism of Selective Acid-Catalyzed Mono-Deprotection.

Lewis Acid-Catalyzed Selective Deprotection

With Lewis acids like ZnBr₂, the mechanism involves coordination of the Lewis acid to the carbonyl oxygen of the Boc group. This coordination polarizes the C-O bond, facilitating its cleavage. It is postulated that the coordination of the first ZnBr₂ molecule to one Boc group and its subsequent removal sterically hinders or electronically deactivates the second Boc group from coordinating with another molecule of ZnBr₂, thus leading to selective mono-deprotection.

Caption: Mechanism of Selective Lewis Acid-Catalyzed Mono-Deprotection.

Experimental Workflow

The general workflow for the selective mono-deprotection of N,N-diBoc-2-amino-6-fluorobenzonitrile is outlined below.

Sources

- 1. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xray.uky.edu [xray.uky.edu]

Application Note: Scalable Synthesis of N-Protected Fluorinated Aminobenzonitriles

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-protected fluorinated aminobenzonitriles , a critical scaffold in medicinal chemistry (e.g., Enzalutamide, Apalutamide). While traditional Sandmeyer reactions pose significant safety risks at scale due to diazonium instability and stoichiometric copper waste, this guide focuses on a Palladium-catalyzed cyanation using Zinc Cyanide (

Key Advantages of this Protocol:

-

Safety: Utilizes

(non-volatile solid) instead of NaCN/KCN/HCN. -

Scalability: Replaces column chromatography with controlled crystallization.

-

Selectivity: Preserves the N-Boc protection group while installing the nitrile at the para-position relative to the amine.

-

Efficiency: High turnover frequency (TOF) using the

/dppf catalytic system.

Strategic Route Selection

The synthesis of aminobenzonitriles typically follows one of two pathways. For scale-up (>100g), Route B (Metal-Catalyzed Cyanation) is superior due to safety and atom economy.

Route Comparison

| Feature | Route A: Sandmeyer Reaction | Route B: Pd-Catalyzed Cyanation (Recommended) |

| Precursor | Aniline (via Diazonium salt) | Aryl Bromide/Iodide |

| Reagents | ||

| Safety | High Risk: Explosion hazard (diazonium), HCN gas evolution. | Moderate Risk: Solid cyanide source; minimal gas evolution. |

| Purification | Difficult extraction of Cu salts. | Filtration of Zn salts; Product crystallization. |

| Yield | Variable (40-70%) | Consistent (>85%) |

Reaction Scheme

The selected route proceeds from 4-bromo-3-fluoroaniline (commercially available).

-

Step 1 (Protection): Protection of the amine with Boc-anhydride to prevent catalyst poisoning and side reactions.

-

Step 2 (Cyanation): Pd-catalyzed displacement of Bromide with Cyanide.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

-

Catalyst System: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) is essential. Its large bite angle stabilizes the Pd(0) species and accelerates the reductive elimination of the nitrile product.

-

Cyanide Source:

is preferred over KCN. It has low solubility in the reaction solvent (DMAC/DMF), which creates a "slow-release" mechanism of cyanide ions, preventing catalyst deactivation (cyanide poisoning of Pd). -

Additives: A catalytic amount of Zinc Dust (Zn) is added to reduce any oxidized Pd(II) precatalyst back to the active Pd(0) species, ensuring the catalytic cycle does not stall.

-

Temperature: 90–100°C. (Note: Temperatures >110°C may degrade the Boc group; <80°C results in sluggish kinetics).

Experimental Protocols

Step 1: Synthesis of tert-butyl (4-bromo-3-fluorophenyl)carbamate

Objective: Protect the aniline to prevent coordination with the Palladium catalyst.

Reagents:

-

4-Bromo-3-fluoroaniline (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Hexamethyldisilazane (HMDS) (Catalytic, 0.1 equiv) or DMAP (0.05 equiv)

-

Solvent: THF or Toluene (5 vol)

Procedure:

-

Charge the reactor with 4-bromo-3-fluoroaniline and THF.

-

Add

slowly at room temperature. -

Add catalyst (DMAP or HMDS).

-

Heat to reflux (65°C for THF) for 2–4 hours. Monitor by HPLC.

-

Workup: Cool to 20°C. Concentrate solvent to ~2 volumes. Add Heptane (5 vol) slowly to induce crystallization.

-

Filter the white solid and dry at 45°C under vacuum.

Step 2: Pd-Catalyzed Cyanation (The Critical Step)

Objective: Convert the Aryl Bromide to Aryl Nitrile.

Reagents:

-

Substrate: N-Boc-4-bromo-3-fluoroaniline (1.0 equiv, 50g scale example)

-

Reagent: Zinc Cyanide (

) (0.6 equiv - Note: 0.6 equiv provides 1.2 equiv of CN) -

Catalyst:

(1.0 mol%) -

Ligand: dppf (2.0 mol%)

-

Additive: Zinc Dust (2.0 mol% - activates catalyst)

-

Solvent: Dimethylacetamide (DMAC) (Degassed, 6 vol)

Procedure:

-

Inerting: Purge the reactor with Nitrogen (

) for 15 minutes. Strict oxygen exclusion is required. -

Charging: Charge DMAC, Substrate,

, Zinc Dust, and dppf. -

Catalyst Addition: Add

last. -

Reaction: Heat the mixture to 95°C . Stir vigorously.

-

Reaction Time: Typically 3–6 hours.

-

IPC (In-Process Control): Monitor by HPLC until starting material < 0.5%.

-

-

Quenching (Safety Critical):

-

Cool the reaction mixture to 25°C.

-

Prepare a separate vessel with 10% aqueous Ethylenediamine or Ammonia (to complex Zinc) and water.

-

Slowly pour the reaction mixture into the aqueous quench.

-

-

Isolation:

-

Purification:

-

Dissolve the crude wet cake in Isopropyl Alcohol (IPA) at 70°C.

-

Cool slowly to 5°C to recrystallize.

-

Filter and dry.

-

Data Summary Table:

| Parameter | Value |

| Scale | 50 g |

| Solvent | DMAC (6 vol) |

| Temp | 95°C |

| Time | 4.5 h |

| Isolated Yield | 88% |

| Purity (HPLC) | 99.2% |

| Pd Residue | < 20 ppm |

Mechanism & Workflow Visualization

Diagram 1: Synthetic Workflow

Caption: Linear process flow from starting aniline to final nitrile, emphasizing the critical quench step.

Diagram 2: Catalytic Cycle (Pd/dppf)

Caption: The Pd(0)/Pd(II) catalytic cycle. Zn dust prevents catalyst arrest by reducing inactive Pd(II).

Safety & Waste Management (E-E-A-T Critical)

Handling cyanides requires strict adherence to safety protocols.[5]

Cyanide Destruction Protocol (The Bleach Method)

Never dispose of cyanide waste directly into drains.

-

Collection: Collect all aqueous filtrates and washings in a dedicated "Cyanide Waste" drum.

-

pH Adjustment: Ensure the waste pH is >10 using NaOH.[5] (Acidic conditions + Bleach = Chlorine Gas + HCN = Extreme Danger).

-

Oxidation: Add 10-15% Sodium Hypochlorite (Bleach) solution slowly.

-

Ratio: Use ~5 equivalents of hypochlorite per equivalent of cyanide.

-

Reaction:

(Cyanate is 1000x less toxic).

-

-

Verification: Test the solution with Potassium Iodide-Starch paper (should turn blue, indicating excess oxidant) or specific cyanide test strips (

ppm). -

Disposal: Allow to stand for 24 hours before neutralizing and disposal as hazardous chemical waste.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction (<50% Conv.) | Oxygen in system or Catalyst poisoning. | Degas solvents more rigorously. Add additional 0.5 mol% Zn dust to reactivate Pd. |

| Low Yield / Pd Black formation | Temperature too high (>110°C) causing catalyst decomposition. | Lower temp to 95°C. Ensure dppf:Pd ratio is at least 2:1. |

| Product is Colored (Dark) | Residual Pd or Fe (from dppf). | Treat organic solution with Thiol-silica scavengers or wash with aqueous EDTA. |

| Boc Deprotection Observed | Reaction mixture became acidic. |

References

-

Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of a Practical and Scalable Method for Palladium-Catalyzed Cyanation of Aryl Halides.[1] The Journal of Organic Chemistry, 76(2), 665–668.[1] [Link]

-

Cohen, D. T., et al. (2010). Synthesis of Enzalutamide (MDV3100), an Androgen Receptor Antagonist. Organic Process Research & Development. (Contextual grounding for the specific scaffold). [Link]

-

Imperial College London. (2021). Safety Protocols for Handling and Quenching Cyanides.[6] Occupational Health & Safety Guidelines. [Link]

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II) as a Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388-1389. (Alternative green source). [Link]

Sources

- 1. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 5. gla.ac.uk [gla.ac.uk]

- 6. imperial.ac.uk [imperial.ac.uk]

Troubleshooting & Optimization

Troubleshooting low conversion in 2-amino-6-fluorobenzonitrile Boc protection

Ticket ID: BOC-2A6F-CN Subject: Troubleshooting Low Conversion in 2-Amino-6-Fluorobenzonitrile Protection Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Phase: Why is this reaction failing?

You are encountering a classic "Push-Pull" deactivation scenario. Your substrate, 2-amino-6-fluorobenzonitrile , is not a standard aniline; it is an electronically deactivated and sterically congested nucleophile. Standard protocols (TEA/DIPEA in DCM) fail because they rely on the intrinsic nucleophilicity of the amine, which is virtually non-existent in this molecule.

The Deactivation Matrix

-

Electronic Deactivation (The "Pull"):

-

Nitrile Effect: The cyano group (-CN) at the ortho position is a powerful electron-withdrawing group (EWG). Through resonance, it delocalizes the nitrogen lone pair, drastically lowering the HOMO energy.

-

Fluorine Effect: The fluorine atom at the 6-position exerts a strong inductive withdrawing effect (-I), further reducing electron density at the nitrogen.

-

-

Steric Blockade:

-

The amine is flanked by substituents at both ortho positions (2-CN, 6-F). This creates a "picket fence" that physically blocks the approach of the bulky di-tert-butyl dicarbonate (

) electrophile.

-

Visual Analysis: The Problem Space

Figure 1: Mechanistic barriers preventing standard Boc protection.

Solution Protocols

To overcome these barriers, we must switch strategies from Passive Nucleophilicity (hoping the amine attacks) to Active Activation .

Method A: The "Hyper-Catalytic" Push (DMAP Activation)

Best for: Initial screening, moderate scales.

Standard catalytic DMAP (10 mol%) is insufficient here. We need to generate a high concentration of the reactive intermediate,

The Mechanism:

DMAP attacks

Protocol:

-

Solvent: Acetonitrile (MeCN) or THF (anhydrous). MeCN is preferred for its polarity.

-

Stoichiometry:

-

Substrate: 1.0 equiv

- : 2.0 - 3.0 equiv (Excess is critical)

-

DMAP: 0.5 - 1.0 equiv (Stoichiometric, not catalytic)

-

-

Procedure:

-

Dissolve substrate and DMAP in MeCN (0.5 M).

-

Add

as a solution or solid.[1] -

Heat to 60°C - Reflux for 12-24 hours.

-

Note: CO2 evolution will be vigorous. Ensure venting.

-

Method B: The "Anionic" Pull (LiHMDS Deprotonation)

Best for: Stubborn substrates, high conversion requirements.

If the amine won't attack, we force it by deprotonating it to the anilide anion . This restores nucleophilicity by placing a full negative charge on the nitrogen.

Critical Warning: Your substrate has a Nitrile . Strong nucleophilic bases (n-BuLi) will attack the nitrile. You must use LiHMDS (Lithium hexamethyldisilazide), which is too bulky to attack the nitrile but strong enough to deprotonate the amine.

Protocol:

-

Setup: Flame-dried glassware, Inert atmosphere (

/Ar). -

Solvent: Anhydrous THF.

-

Procedure:

-

Dissolve substrate (1.0 equiv) in THF and cool to -78°C .

-

Add LiHMDS (1.1 - 1.2 equiv, 1M in THF) dropwise.

-

Stir for 30 mins at -78°C (color change usually observed).

-

Add dissolved

(1.2 - 1.5 equiv) dropwise. -

Allow to warm to 0°C (Do not rush to RT immediately).

-

Quench with saturated

.

-

Method C: Solvent-Free Thermal (The "Brute Force" Approach)

Best for: Small scale, avoiding workup issues.

-

Mix substrate (1.0 equiv) and

(3.0 equiv) neat (no solvent). -

Add 5-10 mol%

(Iodine) or -

Heat to 60-80°C. The mixture will melt.

-

Stir until solidification or TLC completion.

Troubleshooting & Optimization Guide

Decision Logic for Protocol Selection

Figure 2: Logical workflow for selecting the correct experimental condition.

Common Issues & Fixes Table

| Symptom | Probable Cause | Corrective Action |

| 0% Conversion | Nucleophile is too weak for standard conditions. | Switch to Method B (LiHMDS) immediately. |

| Starting Material Recovery | Hydrolysis of | Use anhydrous solvents strictly. Increase |

| "Spot-to-Spot" (New impurity) | Urea formation or Isocyanate intermediate.[2][3] | Avoid moisture. If using DMAP, ensure it is dry. |

| Loss of Nitrile Peak (IR/NMR) | Nucleophilic attack on CN group. | Temperature too high during base addition. Keep LiHMDS step at -78°C. |

| Solidification | Product precipitating or neat reaction freezing. | Add minimal THF to maintain stirring. |

Frequently Asked Questions (FAQs)

Q: Can I use NaH instead of LiHMDS? A: It is risky. Sodium Hydride (NaH) is a smaller, "harder" nucleophile/base. While it will deprotonate the amine, it has a higher probability of attacking the nitrile group or causing benzyne formation via elimination of the ortho-fluorine (though less likely without high heat). LiHMDS is sterically bulky, making it kinetically selective for the proton over the nitrile carbon [1].

Q: Why do I need stoichiometric DMAP? Isn't it a catalyst? A: In textbook cases, yes. However, for deactivated anilines, the equilibrium formation of the reactive N-Boc-pyridinium species is key. High concentrations of DMAP shift the equilibrium toward this active species, ensuring that enough "super-electrophile" is present to overcome the aniline's poor nucleophilicity [2].

Q: How do I remove the excess Boc2O and DMAP during workup? A:

-

DMAP Removal: Wash the organic layer with 1M HCl or 10% Citric Acid (DMAP becomes water-soluble). Note: Ensure your product doesn't deprotect; keep washes cold and fast.

-

Boc2O Removal: Treat the crude mixture with N,N-dimethylethylenediamine (DMEDA) for 15 mins. This reacts with excess

to form a water-soluble urea, easily washed away [3].

References

-

Knochel, P., et al. (2013). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.

-

Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.

-

Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.).[4] John Wiley & Sons. (Chapter 7: Protection for the Amino Group).

-

Chakraborti, A. K., et al. (2006).[2] Perchloric acid adsorbed on silica-gel as a new, highly efficient, and reusable catalyst for N-Boc protection.[2] Organic & Biomolecular Chemistry.[2][5][6][7][]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of N,N'-Diboc-2-amino-6-fluorobenzonitrile

Ticket ID: PUR-DBOC-06F Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Silica Gel Chromatography for Labile Di-Boc Anilines

Executive Summary

The purification of N,N'-Diboc-2-amino-6-fluorobenzonitrile presents a specific challenge: the chemoselectivity and stability of the Di-Boc group . While the tert-butoxycarbonyl (Boc) group is generally robust, N,N-di-Boc anilines are sterically crowded and electronically deactivated. They are significantly more susceptible to acid-catalyzed deprotection (losing one Boc group to form the Mono-Boc species) compared to aliphatic amines or mono-Boc anilines.

Standard acidic silica gel can catalyze this decomposition in situ during purification, leading to poor yield and "streaking" on the column. This guide details a Buffered Silica Protocol to ensure integrity of the Di-Boc functionality.

Module 1: Core Purification Protocol (Buffered Silica)

Objective: Isolate this compound from Mono-Boc byproducts and unreacted 2-amino-6-fluorobenzonitrile without inducing thermal or acidic degradation.

The Stationary Phase: Why Buffer?

Standard silica gel has a pH of ~6.5 but possesses acidic surface silanol groups (Si-OH). For Di-Boc anilines, this acidity is sufficient to cleave one Boc group during the timescale of a flash column run.

-

Solution: Pre-treat the silica with 1% Triethylamine (Et

N) to neutralize surface acidity.

Mobile Phase System

-

Solvent A: Hexanes (or Heptane) + 1% Et

N -

Solvent B: Ethyl Acetate (EtOAc) + 1% Et

N -

Gradient: 0%

20% B (Di-Boc elutes early due to high lipophilicity).

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1. Sample Prep | Dissolve crude in minimum DCM. Adsorb onto Celite 545 (1:2 w/w ratio). Evaporate gently (<35°C). | Avoid Rotovap Heat: Di-Boc groups are thermally labile. Dry loading on Celite prevents "gumming" at the top of the column and ensures sharp bands. |

| 2. Column Equilibration | Flush column with 3 CV (Column Volumes) of 99:1 Hexanes:Et | Neutralizes acidic silanol sites before the sensitive compound touches the silica. |

| 3. Loading | Load the dry Celite-sample powder on top of the packed silica bed. Add a layer of sand. | Prevents disruption of the silica bed; ensures uniform flow. |

| 4. Elution | Run isocratic 100% Solvent A for 2 CV, then gradient to 10% Solvent B over 10 CV. | Di-Boc is non-polar. It lacks H-bond donors (unlike Mono-Boc). It will elute rapidly (Rf ~0.7-0.8 in 20% EtOAc). |

| 5. Fraction Collection | Collect small fractions early. Monitor by UV (254 nm). | The nitrile and aromatic ring provide strong UV absorption. |

Module 2: Troubleshooting & Diagnostics

Issue 1: "I see a continuous streak on my TLC/Column instead of a spot."

-

Diagnosis: On-column degradation. The acidic silica is cleaving the Di-Boc to Mono-Boc as it travels, creating a smear of varying polarity.

-

Fix: You likely skipped the Et

N buffer. Repack the column using the protocol in Module 1.2.

Issue 2: "My product co-elutes with the Mono-Boc impurity."

-

Diagnosis: Gradient is too steep.

-

Mechanism: Di-Boc (no H-bond donor) and Mono-Boc (1 H-bond donor) have significantly different polarities. If they co-elute, you are pushing them too fast.

-

Fix: Use a shallower gradient (e.g., 0-5% EtOAc over 15 CV). The Di-Boc should elute well before the Mono-Boc.

Issue 3: "I lost my product on the rotovap."

-

Diagnosis: Thermal de-Bocylation.[1]

-

Fix: Keep water bath temperature below 40°C . Di-Boc anilines are sterically strained; heat relieves this strain by ejecting a Boc group and isobutylene gas.

Module 3: Visualization & Logic (Graphviz)

The following diagram illustrates the decision logic for purifying this specific intermediate.

Caption: Workflow logic prioritizing buffered silica to prevent on-column degradation of the labile Di-Boc species.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is an excellent alternative if the buffered silica fails. Alumina is naturally less acidic than silica and often preserves acid-sensitive protecting groups better. However, separation resolution is typically lower than silica.

Q2: How do I visualize the spots on TLC? A:

-

UV (254 nm): The benzonitrile and aromatic ring are UV active. This is your primary method.

-

Stains:

Q3: Why is the Di-Boc product eluting so fast? A: The "Di-Boc" protection removes both hydrogen atoms from the aniline nitrogen. Without Hydrogen Bond Donors (HBD), the molecule cannot interact strongly with the silanols on the silica gel. It behaves almost like a hydrocarbon, causing it to elute very near the solvent front in non-polar solvents.

Q4: Can I crystallize it instead? A: Often, yes. Di-Boc compounds are highly crystalline due to their symmetry and lipophilicity. Try recrystallizing from hot Hexanes or a Hexane/EtOH mixture. This avoids the acidity of silica entirely.

References

-

Gabriel, T. (2025). Selective Removal of the N-BOC Protective Group using Silica Gel. ResearchGate. Available at: [Link]

- Context: Establishes the mechanism of silica-induced deprotection, valid

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

- Context: General stability profiles of Boc groups and standard deprotection conditions.

- Context: Physical properties of the starting material (fluorobenzonitrile) relevant to detection and solubility.

Sources

Technical Support Center: Optimizing Bis-Boc Formation with Di-tert-butyl Dicarbonate

Frequently Asked Questions (FAQs)

Q1: My attempt at bis-Boc formation is resulting in a slow, incomplete reaction with significant amounts of mono-Boc product remaining. What is the primary cause?

A: This is the most common issue in bis-Boc formation. The primary cause is the reduced nucleophilicity of the nitrogen atom after the first Boc group is attached. The electron-withdrawing nature of the carbamate moiety in the mono-Boc intermediate significantly deactivates the amine, making the second acylation step kinetically challenging. Steric hindrance from the first bulky Boc group also plays a crucial role in impeding the approach of the second molecule of di-tert-butyl dicarbonate ((Boc)₂O).[1][2]

Q2: How can I accelerate the second Boc group addition to achieve a complete bis-Boc formation?

A: To drive the reaction to completion, you must overcome the electronic deactivation and steric bulk. The most effective strategy is to employ a nucleophilic catalyst, with 4-(dimethylamino)pyridine (DMAP) being the industry standard.[3][4][5] DMAP reacts rapidly with (Boc)₂O to form a highly reactive N-Boc-pyridinium species.[6][7] This intermediate is a much more potent acylating agent than (Boc)₂O itself, capable of reacting with the less nucleophilic mono-Boc amine intermediate.

Q3: What are the optimal reaction conditions (reagents, stoichiometry, solvent) for a DMAP-catalyzed bis-Boc formation?

A: While substrate-dependent, a robust starting point involves using a slight excess of (Boc)₂O and a catalytic amount of DMAP.

| Parameter | Recommended Condition | Rationale & Causality |

| (Boc)₂O Stoichiometry | 2.2 - 3.0 equivalents | An excess is required to ensure the second, slower reaction step proceeds to completion. |

| DMAP Stoichiometry | 0.1 - 0.2 equivalents (catalytic) | Sufficient to generate the reactive intermediate without promoting significant side reactions. Higher loadings may be needed for highly deactivated amines.[5] |

| Base (Optional) | Triethylamine (TEA), DIPEA | Often included to neutralize the protonated amine, increasing its nucleophilicity. However, for bis-Boc formation, the catalytic action of DMAP is the primary rate driver.[8] |

| Solvent | Aprotic solvents (DCM, THF, Acetonitrile) | Dichloromethane (DCM) and Tetrahydrofuran (THF) are most common due to their ability to dissolve the reagents and intermediates.[3][5] |

| Temperature | Room Temperature to 40°C | The reaction is typically run at room temperature. Gentle heating can accelerate the reaction for particularly stubborn substrates, but may also increase side product formation.[3] |

Q4: I've observed the formation of unexpected side products when using DMAP. What are they and how can they be minimized?

A: The high reactivity of the DMAP-activated intermediate can lead to side reactions, particularly isocyanate and urea formation, especially at low temperatures or with primary amines.[9][10][11] To minimize these:

-

Control Stoichiometry: Avoid a large excess of DMAP.

-

Temperature Control: Run the reaction at room temperature, as isocyanate formation can be favored at 0°C.[10]

-

Order of Addition: Add the (Boc)₂O slowly to the solution of the amine and DMAP to maintain a low concentration of the highly reactive intermediate.[6][7]

Q5: Can bis-Boc formation be achieved without a catalyst?

A: While challenging, it is possible, particularly for less sterically hindered primary amines. This typically requires more forcing conditions, such as elevated temperatures and prolonged reaction times, which can lead to thermal degradation of sensitive substrates.[12][13] For most applications requiring efficient and clean conversion, a catalytic approach is superior.

Troubleshooting Guide: From Mono-Boc to Bis-Boc

This section provides a systematic approach to resolving common issues encountered during bis-Boc synthesis.

Problem 1: Reaction Stalls at the Mono-Boc Stage

-

Root Cause Analysis: The mono-Boc amine is insufficiently nucleophilic to react with (Boc)₂O under the current conditions. Steric hindrance around the nitrogen atom is preventing the reaction.[2][14]

-

Solution Pathway:

-

Introduce a Catalyst: If not already present, add 0.1-0.2 equivalents of DMAP. This is the most critical step to enhance the electrophilicity of the Boc donor.[4][5]

-

Increase (Boc)₂O Excess: Increase the stoichiometry of (Boc)₂O to 2.5-3.0 equivalents to favor the forward reaction via Le Châtelier's principle.

-

Solvent Optimization: Switch to a more polar aprotic solvent like acetonitrile, which can sometimes stabilize charged intermediates and improve reaction rates.[3]

-

Apply Gentle Heat: Increase the reaction temperature to 40°C. Monitor by TLC or LC-MS to ensure the product is stable at this temperature.[3]

-

Problem 2: Low Overall Yield Despite Complete Conversion

-

Root Cause Analysis: The product may be lost during aqueous work-up, or side reactions may be consuming the starting material or product. The high reactivity of the DMAP-activated species can lead to the formation of ureas or other byproducts.[10][11]

-

Solution Pathway:

-

Refine Work-up Procedure: After quenching, ensure the pH is adjusted correctly to keep the bis-Boc product in the organic layer. Bis-Boc amines are significantly less basic than their parent amines.

-

Minimize Side Reactions:

-

Reduce the amount of DMAP to the lowest effective catalytic loading (e.g., start at 5 mol%).

-

Ensure the reaction is not run for an unnecessarily long time after completion is observed.

-

-

Consider Catalyst-Free Aqueous Systems: For some substrates, a catalyst-free approach in a water-acetone mixture can provide excellent yields of the mono-carbamate and may be adaptable for bis-protection, minimizing base-catalyzed side reactions.[9]

-

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for optimizing your bis-Boc formation reaction.

Caption: A logical workflow for troubleshooting incomplete bis-Boc formation.

Mechanism of DMAP Catalysis in Bis-Boc Formation

Understanding the mechanism is key to rational optimization. DMAP acts as a nucleophilic catalyst, intercepting (Boc)₂O to form a highly electrophilic N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is then attacked by the amine.

Caption: Mechanism of DMAP-catalyzed bis-Boc formation.

The key takeaway is that the regeneration of DMAP makes the process catalytic. The second step is significantly slower due to the electronic and steric properties of the mono-Boc intermediate, which is why the potent activated intermediate is essential for high conversion.[4]

Experimental Protocols

Protocol 1: Standard DMAP-Catalyzed Bis-Boc Formation of a Primary Amine

This protocol is a robust starting point for a wide range of primary amine substrates.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M).

-

Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) to the solution and stir until dissolved.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (2.2 equiv) to the stirring solution. If the reaction is exothermic, consider cooling the flask in an ice bath during the addition.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting amine and the mono-Boc intermediate. Reaction times typically range from 4 to 24 hours.

-

Work-up:

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N,N-bis-Boc protected amine.

References

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from Common Organic Chemistry. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from Common Organic Chemistry. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from Common Organic Chemistry. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from Common Organic Chemistry. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry. [Link]

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 11(12), 1029-1038. [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from Wikipedia. [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]

-

ResearchGate. (2021). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. Retrieved from ResearchGate. [Link]

-

Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283-8286. [Link]

-

WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from WuXi Biology. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical Co., Ltd. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15481. [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]

-

ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from ResearchGate. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from Wordpress. [Link]

-

The Journal of Organic Chemistry. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from ACS Publications. [Link]

-

Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from ACS Publications. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from Wordpress. [Link]

-

Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). Retrieved from Ataman Kimya. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from Common Organic Chemistry. [Link]

-

Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from Organic Syntheses. [Link]

-

Reddit. (n.d.). Having great trouble with a Boc-protection reaction. Retrieved from Reddit. [Link]

Sources

- 1. BOC Protection and Deprotection [bzchemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Technical Comparison: 1H NMR Profiling of N,N'-Diboc-2-amino-6-fluorobenzonitrile vs. Precursors

Topic: 1H NMR Chemical Shifts of N,N'-Diboc-2-amino-6-fluorobenzonitrile Content Type: Publish Comparison Guide

Executive Summary

In the development of fluorinated quinazoline-based kinase inhibitors (e.g., derivatives of Gefitinib or Lapatinib), 2-amino-6-fluorobenzonitrile serves as a critical scaffold. However, the nucleophilicity of the primary amine often necessitates protection to prevent side reactions during subsequent lithiation or cross-coupling steps. The N,N'-bis(tert-butoxycarbonyl) (Di-Boc) protection strategy is frequently employed to fully mask the nitrogen and sterically modulate the ring's reactivity.

This guide provides a technical comparison of the 1H NMR spectral signatures of the Di-Boc product versus its Free Amine precursor and Mono-Boc intermediate . It establishes a self-validating analytical protocol for researchers to confirm quantitative conversion and purity.

Comparative NMR Spectral Data

The following table contrasts the diagnostic chemical shifts. Note that while the free amine values are based on standard experimental data in CDCl₃, the Di-Boc values represent the diagnostic ranges observed for ortho-substituted di-Boc anilines. The drastic electronic and steric changes upon bis-protection provide the primary validation metrics.

Table 1: Comparative 1H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Feature | Free Amine (Precursor) | Mono-Boc (Intermediate) | Di-Boc (Target Product) | Diagnostic Interpretation |

| Amine Proton (-NH) | ~4.5 – 6.0 ppm (Broad s, 2H) | ~9.0 – 10.5 ppm (Broad s, 1H) | ABSENT | Primary Confirmation: Complete disappearance of broad NH signals confirms full conversion to Di-Boc. |

| Boc Group (-C(CH₃)₃) | Absent | ~1.50 – 1.55 ppm (s, 9H) | ~1.40 – 1.45 ppm (s, 18H) | Integration Check: The Di-Boc signal integrates to 18H. A single sharp peak indicates rapid rotation; split peaks suggest rotamers (rare in symmetrical di-Boc). |

| Aromatic H-3/H-5 | ~6.3 – 6.6 ppm (Multiplets) | ~7.0 – 8.0 ppm | ~7.2 – 7.6 ppm (Shifted) | Electronic Effect: The free amine is strongly electron-donating (shielding ortho protons). The Di-Boc group is electron-withdrawing (deshielding), shifting these protons downfield. |

| Aromatic H-4 | ~7.2 – 7.4 ppm (Multiplet) | ~7.4 – 7.6 ppm | ~7.5 – 7.8 ppm | Coupling: All aromatic signals will show additional splitting due to ¹⁹F coupling (J ≈ 5-10 Hz). |

Critical Note on Rotamers: Unlike Mono-Boc amides, which often show rotameric broadening due to restricted N-C(O) rotation, N,N'-Di-Boc species in CDCl₃ typically appear as a single averaged species at room temperature due to the symmetry of the bulky protecting groups, unless significant steric clash with the ortho-fluoro group locks the conformation.

Mechanistic Insight & Causality

Why the Shifts Change

-

Loss of Resonance (Steric Inhibition): In the free amine, the nitrogen lone pair donates electron density into the ring (resonance), significantly shielding the ortho (H-3) and para (H-5) protons. Upon Di-Boc protection, the bulky tert-butyl groups force the nitrogen out of planarity with the benzene ring. This steric inhibition of resonance removes the shielding effect, causing a downfield shift (higher ppm).

-

Electron Withdrawal: The two carbamate carbonyls are electron-withdrawing by induction. This further deshields the ring protons compared to the electron-rich free amine.

-